Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-
Description
Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]- (CAS: 102368-23-0) is a chiral epoxide-containing ketone with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol . Its structure features a pentyl-substituted oxirane (epoxide) ring and a methyl ketone group. The compound’s InChIKey (QSBATKPBRAWDHQ-IUCAKERBSA-N) and SMILES notation (C([C@@H]1O[C@H]1C(=O)C)CCCC) confirm its stereochemical configuration .
Properties
CAS No. |
102368-23-0 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1 |
InChI Key |
QSBATKPBRAWDHQ-IUCAKERBSA-N |
SMILES |
CCCCCC1C(O1)C(=O)C |
Isomeric SMILES |
CCCCC[C@H]1[C@@H](O1)C(=O)C |
Canonical SMILES |
CCCCCC1C(O1)C(=O)C |
Synonyms |
Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-, rel- (9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can be achieved through several routes. One common method involves the epoxidation of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions . Another approach includes the use of a halohydrin intermediate, which is subsequently treated with a base to form the epoxide ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving epoxides and ketones, providing insights into enzyme mechanisms and substrate specificity.
Mechanism of Action
The mechanism of action of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone involves its interaction with molecular targets through its reactive functional groups. The epoxide ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting enzyme activity or altering protein function. The ketone group can participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Compound A : Ethanone, 1-[(2S,3R)-3-phenyloxiranyl]- (CAS: 146388-50-3)
- Molecular Formula : C₁₀H₁₀O₂
- Molecular Weight : 162.19 g/mol
- Key Differences :
- The phenyl group replaces the pentyl chain, introducing aromaticity.
- Stereochemistry: (2S,3R) configuration vs. (2R,3S) in the target compound.
- Physical Properties : Boiling point: 89.5–90°C at 0.8 mmHg; XLogP3: 1.2 (indicating moderate lipophilicity) .
- Applications : Used in industrial and scientific research, likely as a chiral building block or intermediate .
Compound B : Ethanone, 1-[(2R,3R)-3-pentyloxiranyl]- (CAS: 191982-03-3)
- Molecular Formula : C₉H₁₆O₂
- Molecular Weight : 156.22 g/mol
- Key Differences :
Stereochemical and Physicochemical Comparisons
Key Observations:
Substituent Effects: The phenyl group in Compound A reduces lipophilicity (lower XLogP3) compared to the pentyl-substituted compounds. The pentyl chain in the target compound and Compound B enhances hydrophobicity, favoring applications in non-polar solvents or lipid-based systems.
Stereochemical Impact :
- Diastereomers (e.g., 2R,3S vs. 2R,3R) exhibit distinct physicochemical behaviors, such as melting points and crystallization tendencies, critical in pharmaceutical manufacturing .
- Enantiomeric purity (e.g., 2R,3S vs. 2S,3R) could influence binding affinity in chiral environments, such as enzyme-active sites .
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